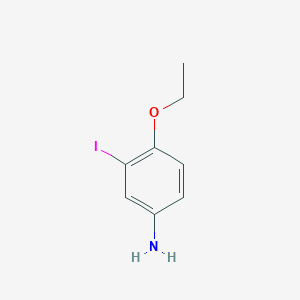
4-ETHOXY-3-IODO-BENZENAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ETHOXY-3-IODO-BENZENAMINE is an organic compound characterized by the presence of an ethoxy group and an iodine atom attached to a phenyl ring, along with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHOXY-3-IODO-BENZENAMINE typically involves the iodination of a precursor compound, such as (4-Ethoxyphenyl)amine. The reaction is carried out using iodine and an oxidizing agent like sodium iodide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-ETHOXY-3-IODO-BENZENAMINE can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted phenylamines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-ETHOXY-3-IODO-BENZENAMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-ETHOXY-3-IODO-BENZENAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and iodine groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(4-Ethoxyphenyl)amine: Lacks the iodine atom, resulting in different reactivity and applications.
(4-Iodophenyl)amine: Lacks the ethoxy group, affecting its solubility and interaction with molecular targets.
(3-Iodo-4-methoxyphenyl)amine: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical and biological properties.
Uniqueness: 4-ETHOXY-3-IODO-BENZENAMINE is unique due to the combined presence of the ethoxy and iodine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H10INO |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
4-ethoxy-3-iodoaniline |
InChI |
InChI=1S/C8H10INO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 |
Clé InChI |
VVRRAOLICRALTG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)N)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
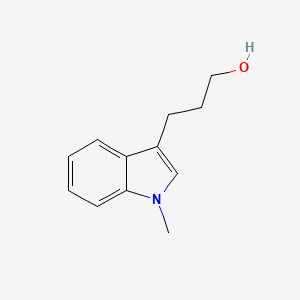
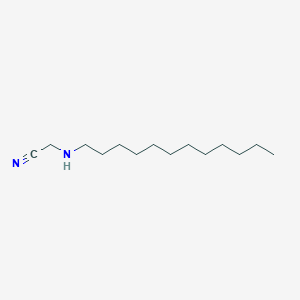
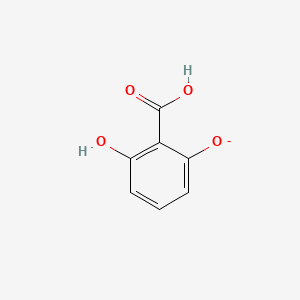
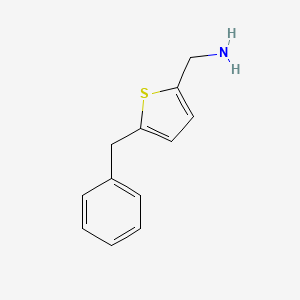
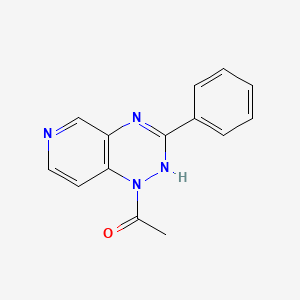
![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)
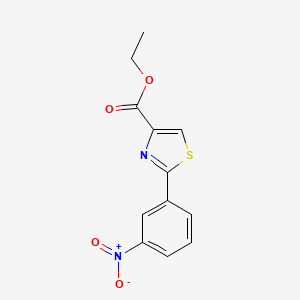
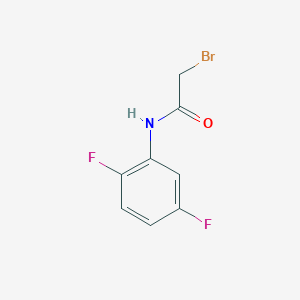
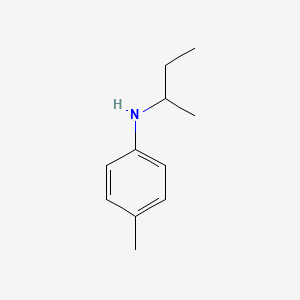
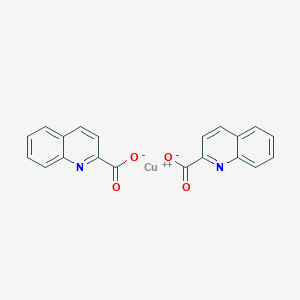
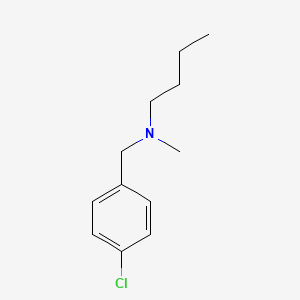
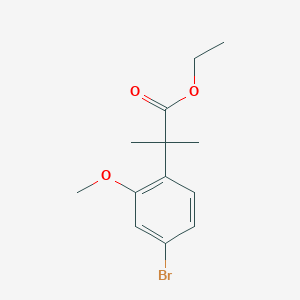
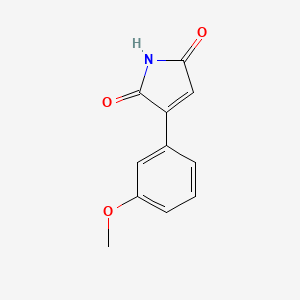
![Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8749136.png)
